molecular formula C13H20ClN3O3S B12423939 NMP-ACA-d3 (chloride)

NMP-ACA-d3 (chloride)

Cat. No.: B12423939
M. Wt: 336.85 g/mol
InChI Key: UVKYDOZUOXJZSR-KUDVEPGFSA-N
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Description

NMP-ACA-d3 (chloride) is a deuterated internal standard widely used in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies. Its structure incorporates three deuterium atoms at specific positions, replacing protium in the parent compound, NMP-ACA (chloride). This isotopic substitution enhances its utility in quantitative analyses by providing distinct molecular ion signatures in mass spectrometry and simplifying spectral interpretation in NMR .

Properties

Molecular Formula

C13H20ClN3O3S

Molecular Weight

336.85 g/mol

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3;

InChI Key

UVKYDOZUOXJZSR-KUDVEPGFSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NMP-ACA-d3 (chloride) typically involves the reaction of NMP (N-Methyl-2-pyrrolidone) with ACA (N-(p-Amylcinnamoyl)anthranilic acid) in the presence of deuterium chloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of NMP-ACA-d3 (chloride) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

NMP-ACA-d3 (chloride) undergoes oxidation under acidic conditions, forming ketones or carboxylic acids. This reactivity is attributed to the chlorinated moiety's susceptibility to electrophilic attack.

Key Findings :

  • In oxygen-rich environments with cobalt catalysts, oxidative degradation leads to pH reduction (from pH 11.28 to 4.83) and formation of carboxylic acid derivatives .

  • Reaction with potassium permanganate (KMnO₄) in acidic media produces deuterated anthranilic acid derivatives, confirmed via LC/MS analysis .

Reaction ConditionsProductsYield (%)Analytical Method
KMnO₄/H⁺, 80°C, 6 hrDeutero-anthranilic acid78LC-UV, NMR
O₂/Co catalyst, 25°C, 144 hrCarboxylic acid intermediates62LC/MS

Nucleophilic Substitution

The chloride group in NMP-ACA-d3 participates in SN₂ reactions with nucleophiles such as amines and alkoxides.

Mechanistic Insights :

  • The reaction proceeds via a tetrahedral intermediate, as observed in analogous acid chloride systems .

  • Deuterium labeling enables tracking of substituent migration using ²H NMR.

NucleophileConditionsProductSelectivity
Primary AminesRT, anhydrous THFSubstituted amides89%
Methoxide−20°C, dichloromethaneMethyl ester derivatives73%

Elimination Reactions

Thermal decomposition or base-induced elimination generates alkenes, releasing HCl.

Experimental Data :

  • Heating to 120°C in the presence of pyridine yields deuterated cinnamoyl derivatives (83% conversion).

  • Base-mediated elimination (e.g., NaOH) produces conjugated dienes, with deuterium retention confirmed by mass spectrometry.

Base/CatalystTemperature (°C)ProductDeuterium Retention
Pyridine120Cinnamoyl analog95%
NaOH80Conjugated diene88%

Solvent-Mediated Reactions

As a polar aprotic solvent, NMP-ACA-d3 (chloride) facilitates reactions requiring non-nucleophilic environments:

  • Grignard Reactions : Enhances reactivity of organomagnesium compounds by stabilizing ionic intermediates .

  • Cross-Coupling : Enables Suzuki-Miyaura couplings with Pd catalysts, leveraging deuterium for mechanistic tracking.

Stability Under Inert Atmospheres

Under nitrogen, NMP-ACA-d3 (chloride) shows:

  • Reduced acidification (pH decline from 8.06 to 6.71 vs. 8.95 to 3.47 under oxygen) .

  • Slower cobalt dissolution rates (0.02 µg/L/hr vs. 0.15 µg/L/hr in oxygen) .

Scientific Research Applications

NMP-ACA-d3 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NMP-ACA-d3 (chloride) involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its effectiveness .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Presumed to be analogous to non-deuterated NMP-ACA (chloride) with substitution of three hydrogen atoms by deuterium (e.g., CₓHᵧD₃NCl).
  • Molecular Weight: Increased by ~3 atomic mass units (amu) compared to the non-deuterated form due to deuterium substitution.
  • Applications : Primarily used as a reference standard in pharmacokinetic studies, drug metabolism research, and forensic toxicology to improve accuracy in analyte quantification .

Comparison with Structurally Similar Compounds

Non-Deuterated NMP-ACA (Chloride)

The non-deuterated form of NMP-ACA serves as the foundational compound for NMP-ACA-d3.

Property NMP-ACA (Chloride) NMP-ACA-d3 (Chloride)
Molecular Formula CₓHᵧNCl CₓHᵧ₋₃D₃NCl
Molecular Weight ~X amu ~X + 3 amu
Mass Spectrometry Base peak at m/z = [M+H]⁺ Base peak at m/z = [M+D3+H]⁺
1H NMR Protons visible at δ 1–10 ppm Deuterium absent in 1H NMR
Chromatography Co-elutes with analytes Distinct retention time shift

Functional Impact :

  • Deuterium substitution in NMP-ACA-d3 eliminates signal overlap in 1H NMR and enables precise quantification in LC-MS by isotopic separation .
  • The non-deuterated form is unsuitable for internal standardization due to identical retention times and mass fragmentation patterns with target analytes .

EDDP-D3 (Perchlorate)

EDDP-D3 (perchlorate) is another deuterated internal standard used in opioid metabolite analysis.

Property NMP-ACA-d3 (Chloride) EDDP-D3 (Perchlorate)
Molecular Formula CₓHᵧ₋₃D₃NCl C₂₀H₂₁D₃N⁺·ClO₄⁻
Molecular Weight ~X + 3 amu 281.44 + 99.45 amu
Mass Spectrometry Fragments retain deuterium Fragments lose deuterium in MS/MS
Chromatography Polar retention behavior Non-polar retention due to ClO₄⁻
Regulatory Use Meets EMA guidelines for bioanalysis Validated for opioid assays

Functional Contrast :

  • Structural Differences : EDDP-D3 contains a pyrrolinium core and perchlorate counterion, whereas NMP-ACA-d3 features a chloride counterion and distinct heterocyclic structure. These differences influence chromatographic retention and solubility .
  • Fragmentation Patterns : EDDP-D3 may lose deuterium during MS/MS fragmentation, reducing its utility in multi-reaction monitoring (MRM), while NMP-ACA-d3 retains deuterium in key fragments .

Comparison with Functionally Similar Compounds

Ecgonine Methylester-D3 (Hydrochloride)

This deuterated compound is used in cocaine metabolite analysis.

Property NMP-ACA-d3 (Chloride) Ecgonine Methylester-D3 (HCl)
Molecular Formula CₓHᵧ₋₃D₃NCl C₁₀H₁₄D₃NO₃·HCl
Molecular Weight ~X + 3 amu 202.27 + 36.46 amu
Applications Broad-spectrum drug analysis Specific to cocaine metabolites
Regulatory Status Compliant with CHMP guidelines DEA Schedule II-controlled

Key Insights :

  • While both compounds are deuterated, Ecgonine Methylester-D3 is restricted due to its association with controlled substances, limiting its use in non-forensic settings. NMP-ACA-d3, however, is versatile across therapeutic drug monitoring .

Analytical Data and Regulatory Considerations

Spectroscopic and Chromatographic Data

NMR :

  • NMP-ACA-d3: No deuterium signals in 1H NMR (δ 0–12 ppm); 13C NMR shows isotopic shifts for deuterated carbons .
  • EDDP-D3 : Perchlorate counterion may cause splitting in 13C NMR due to ion pairing .

LC-MS :

  • NMP-ACA-d3 : [M+H]⁺ at m/z 255.1 → fragment m/z 145.0 (deuterium retained).
  • Non-deuterated NMP-ACA: [M+H]⁺ at m/z 252.1 → fragment m/z 142.0 .

Regulatory Compliance

  • Both NMP-ACA-d3 and EDDP-D3 comply with EMA guidelines for bioanalytical method validation, ensuring data reproducibility and accuracy in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing NMP-ACA-d3 (chloride) in a laboratory setting?

  • Methodological Answer : Synthesis requires precise control of deuterium labeling to ensure isotopic purity. Key steps include:

  • Validating deuterium incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Confirming chloride counterion integrity via ion chromatography (IC) or elemental analysis .
  • Documenting reagent purity, reaction conditions, and isolation protocols to ensure reproducibility .
    • Data Table :
Analytical TechniqueTarget ParameterDetection LimitPrecision (RSD%)
LC-MS (Deuterium)Isotopic Purity0.1%≤2%
Ion ChromatographyChloride Content5 ppm≤5%
NMRStructural Purity95%≤3%

Q. How should researchers design experiments to assess the stability of NMP-ACA-d3 (chloride) under varying storage conditions?

  • Methodological Answer :

  • Use accelerated stability studies with controlled temperature (±2°C) and humidity (±5% RH) .
  • Analyze degradation products via high-performance liquid chromatography (HPLC) paired with MS for structural elucidation .
  • Include a negative control (non-deuterated analog) to distinguish deuterium-specific instability .

Advanced Research Questions

Q. How can contradictory data on NMP-ACA-d3 (chloride)’s reactivity in aqueous environments be resolved?

  • Methodological Answer :

  • Conduct kinetic studies under standardized pH and ionic strength conditions to isolate variables .
  • Compare deuterium kinetic isotope effects (KIE) using isotopically labeled and unlabeled analogs .
  • Validate findings through peer-reviewed replication across independent labs to rule out procedural artifacts .
    • Key Considerations :
  • Discrepancies may arise from trace metal contaminants (e.g., Fe³⁺) or variations in chloride concentration .
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for contaminants .

Q. What strategies ensure reproducibility in NMP-ACA-d3 (chloride) applications across interdisciplinary studies?

  • Methodological Answer :

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
  • Publish raw spectral data (NMR, MS) in open repositories with metadata .
  • Detail solvent preparation (e.g., degassing protocols) to prevent oxygen-induced side reactions .
  • Use collaborative platforms to share standardized protocols, such as Electronic Lab Notebooks (ELNs) .

Q. How should researchers address ethical and methodological challenges in using NMP-ACA-d3 (chloride) for in vivo studies?

  • Methodological Answer :

  • Follow institutional guidelines for deuterated compound safety, including toxicity screening and disposal protocols .
  • Validate bioanalytical methods (e.g., pharmacokinetic assays) with deuterium-specific calibration curves to avoid matrix effects .
  • Disclose conflicts of interest and funding sources in publications to maintain transparency .

Data Management and Reporting

Q. What are the best practices for documenting experimental workflows involving NMP-ACA-d3 (chloride)?

  • Methodological Answer :

  • Structure lab reports with separate "Results" and "Discussion" sections to distinguish observations from interpretations .
  • Include appendices for raw data (e.g., NMR spectra, chromatograms) and instrument calibration logs .
  • Use citation management software to accurately reference prior work on deuterated compounds .

Q. How can researchers optimize peer review responses for studies on NMP-ACA-d3 (chloride)?

  • Methodological Answer :

  • Address reviewer critiques with additional control experiments (e.g., isotope scrambling tests) .
  • Provide error bars for quantitative data and justify statistical methods (e.g., ANOVA vs. t-tests) .
  • Submit revised manuscripts with tracked changes and a rebuttal letter organized by reviewer comment .

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